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Compound of Interest

Compound Name:
Potassium 4-

iodobenzenesulfonate

Cat. No.: B084916 Get Quote

An In-Depth Technical Guide to 4-Iodo-Benzenesulfonic Acid Potassium Salt: Properties,

Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,

and spectroscopic characteristics of 4-iodo-benzenesulfonic acid potassium salt (also known as

potassium 4-iodobenzenesulfonate). Designed for researchers, chemists, and professionals

in drug development, this document delves into the compound's reactivity, synthesis, analytical

characterization, and applications. We emphasize the causality behind experimental

methodologies, offering field-proven insights to ensure both technical accuracy and practical

utility.

Chemical Identity and Structure
4-Iodo-benzenesulfonic acid potassium salt is an organoiodine compound that serves as a

versatile intermediate in organic and medicinal chemistry. Its structure comprises a benzene

ring substituted with an iodine atom and a sulfonate group, with potassium as the counterion.

This unique combination of functional groups—a reactive carbon-iodine bond ideal for cross-

coupling reactions and a highly polar sulfonate group conferring aqueous solubility—makes it a

valuable building block.[1]

The key identifiers and structural details are summarized below.
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Identifier Value Source(s)

IUPAC Name
potassium 4-

iodobenzenesulfonate
[2]

CAS Number 13035-63-7, 166902-23-4 [1][3]

Molecular Formula C₆H₄IKO₃S [2][4]

Molecular Weight 322.16 g/mol [1][2][4]

Canonical SMILES
C1=CC(=CC=C1S(=O)(=O)

[O-])I.[K+]
[2]

InChI Key
JKXILXFUIWOQAP-

UHFFFAOYSA-M
[2]

Physical and Physicochemical Properties
The compound is typically a solid at room temperature.[3] The presence of the ionic sulfonate

group dominates its physical properties, rendering it highly soluble in water and polar organic

solvents.[1] This high solubility is a significant advantage in synthetic chemistry, allowing for

reactions in aqueous media, which aligns with green chemistry principles.

Property Value / Description Source(s)

Appearance Solid [3]

Water Solubility Excellent solubility [1]

Density (Predicted) 2.115 g/cm³ [5][6]

Refractive Index (Predicted) 1.667 [5]

Topological Polar Surface Area 65.6 Å² [2]

Storage Conditions
Store at 0-8°C in a dark, inert

atmosphere
[1][3]

Note: Some physicochemical properties, such as density and refractive index, are

computationally predicted and should be considered as estimates.
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Chemical Properties and Reactivity
The reactivity of potassium 4-iodobenzenesulfonate is dictated by its two primary functional

groups: the aryl-iodide and the sulfonate group.

Aryl-Iodide Group: The carbon-iodine bond is the most reactive site for carbon-carbon bond

formation. Aryl iodides are premium substrates for a wide range of palladium-catalyzed

cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition

to a Pd(0) center.[7] This makes the compound an excellent precursor for synthesizing

complex biaryl systems and other substituted aromatic compounds. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

[8]

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes.[9]

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Sulfonate Group (-SO₃⁻K⁺): This group is a strong electron-withdrawing group, which can

influence the reactivity of the aromatic ring. Primarily, it acts as a highly polar, water-

solubilizing "tag." In the context of drug development, sulfonic acid salts are frequently used

to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Below is a diagram illustrating the central role of potassium 4-iodobenzenesulfonate in

palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura coupling as a

representative example.
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Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic Cycle
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(Ar'-B(OH)₂) + Base

Click to download full resolution via product page

Caption: Catalytic cycle for Suzuki-Miyaura coupling using the title compound.

Synthesis and Purification Workflow
The synthesis of potassium 4-iodobenzenesulfonate is typically achieved via a two-step

process starting from a readily available precursor like sulfanilic acid. The general strategy

involves diazotization followed by a Sandmeyer-type iodination.
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Diagram 2: Synthesis & Purification Workflow

Start: Sulfanilic Acid

Step 1: Diazotization
(NaNO₂, HCl, 0-5°C)

Intermediate:
4-Sulfobenzenediazonium Chloride

Step 2: Iodination
(Aqueous KI Solution)

Crude Product Mixture

Neutralization & Salting Out
(KOH / KCl)

Filtration / Collection

Purification:
Recrystallization from Water/Ethanol

Final Product:
Pure Potassium 4-iodobenzenesulfonate

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.
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Experimental Protocol: Synthesis from Sulfanilic Acid
Causality and Self-Validation: This protocol relies on the robust and well-documented

diazotization of an aromatic amine, followed by displacement with iodide. The progress of the

reaction can be monitored by the cessation of nitrogen gas evolution. Purity is achieved

through recrystallization, a self-validating process where a constant melting point and clean

analytical spectra after successive crystallizations indicate high purity.

Diazotization:

Suspend sulfanilic acid (1 eq.) in dilute hydrochloric acid (~2.5 eq.) in a beaker cooled to

0-5°C using an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping

the temperature below 5°C. The formation of the diazonium salt is indicated by a clear

solution.

Rationale: Low temperature is critical to prevent the unstable diazonium salt from

decomposing prematurely.

Iodination:

In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous

evolution of nitrogen gas will be observed.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a

steam bath) until gas evolution ceases, indicating the completion of the reaction.

Rationale: Potassium iodide serves as the iodide source. Heating drives the displacement

reaction to completion.

Isolation and Purification:

Cool the reaction mixture. The product, 4-iodobenzenesulfonic acid, is in solution.
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Carefully neutralize the acidic solution with a saturated solution of potassium hydroxide

(KOH) until it is slightly alkaline.

Add a saturated solution of potassium chloride (KCl) to salt out the product.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration and wash with a small amount of cold

ethanol.

Rationale: Conversion to the potassium salt decreases its solubility, and the addition of

excess potassium ions (from KCl) further promotes precipitation via the common ion

effect.

For final purification, recrystallize the crude solid from a minimal amount of hot water or a

water/ethanol mixture. Dry the purified crystals under vacuum.

Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of 4-iodo-benzenesulfonic acid potassium salt is

critical. A combination of spectroscopic and chromatographic techniques should be employed.

Diagram 3: Analytical Characterization Flowchart

Test Sample

Identity Confirmation Purity & Assay

¹H NMR Spectroscopy
(Structure Verification)

FTIR Spectroscopy
(Functional Group ID)

RP-HPLC
(Purity Assessment)

Karl Fischer Titration
(Water Content)

Click to download full resolution via product page

Caption: A standard workflow for the analytical quality control of the compound.
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¹H NMR Spectroscopy
Objective: To confirm the chemical structure by analyzing the proton environment.

Protocol:

Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire the spectrum on a 400 MHz or higher spectrometer.[10]

Expected Spectrum (in D₂O):

The aromatic region will show a characteristic AA'BB' system, typical of a 1,4-disubstituted

benzene ring.

Two doublets are expected between δ 7.5 and 8.0 ppm.

The doublet at a higher chemical shift (downfield) corresponds to the protons ortho to the

electron-withdrawing sulfonate group.

The doublet at a lower chemical shift (upfield) corresponds to the protons ortho to the

iodine atom.

FTIR Spectroscopy
Objective: To identify key functional groups.

Protocol:

Prepare a sample pellet by grinding a small amount of the compound with dry potassium

bromide (KBr).[11]

Compress the mixture into a thin, transparent disk using a hydraulic press.

Acquire the spectrum using an FTIR spectrometer.
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Expected Characteristic Peaks:

~1200-1120 cm⁻¹ and ~1060-1010 cm⁻¹: Strong, characteristic asymmetric and symmetric

S=O stretching vibrations of the sulfonate group.[12]

~1475-1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.

~600-500 cm⁻¹: C-I stretching vibration.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine purity and quantify impurities.

Protocol (Representative Method): A reversed-phase HPLC method is suitable.

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium

phosphate, pH 3.0) and acetonitrile.[13][14]

Flow Rate: 1.0 mL/min.

Detection: UV detector at a suitable wavelength (e.g., 235 nm).

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

known concentration (e.g., 1 mg/mL).

Rationale: The C18 stationary phase retains the aromatic compound, while the buffered

mobile phase ensures the consistent ionization state of the sulfonate group, leading to sharp,

symmetrical peaks. Purity is calculated based on the area percentage of the main peak.

Safety, Storage, and Handling
Safety: The compound is irritating to the eyes and skin. Avoid inhalation of dust. Standard

personal protective equipment (gloves, safety glasses, lab coat) should be worn during

handling.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Storage at 0-8°C

is recommended for long-term stability.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Applications in Drug Discovery and Development
4-Iodo-benzenesulfonic acid potassium salt is a key starting material in the synthesis of novel

chemical entities.

Scaffold Decoration: It serves as a water-soluble scaffold. The iodine atom can be replaced

with a wide variety of other functional groups or complex fragments via cross-coupling,

allowing for the rapid generation of compound libraries for screening.[1]

Improving Pharmacokinetics: The sulfonate group is a classic moiety used to enhance the

aqueous solubility of a parent molecule. Attaching this compound to a larger, more

hydrophobic drug candidate can significantly improve its formulation properties and potential

for oral absorption.

Analytical Reagents: Its ability to form stable complexes can be utilized in the development

of specific analytical reagents or sensors.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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